2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

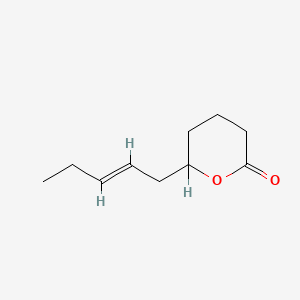

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-: is a versatile chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is also known by other names such as Jasmine lactone and cis-Jasmin lactone . This compound is characterized by a six-membered ring with a ketone group (2H-Pyran-2-one) and a five-carbon chain with a double bond (2-pentenyl) attached .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hydroxy-7(Z)-decenoic acid . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bond in the pentenyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the production of other chemical entities due to its reactive double bond and lactone structure. The compound can be utilized in:

- Synthesis of Natural Products : It is often employed in the synthesis of bioactive natural products, which can be further modified to enhance their pharmacological properties.

- Building Blocks for Pharmaceuticals : Its structure allows for the creation of complex molecules used in drug development.

Fragrance Industry

Tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one is recognized for its pleasant olfactory properties, making it valuable in the fragrance industry. According to safety assessments:

- Safety Profile : Evaluations indicate that it is not genotoxic and poses minimal risk for skin sensitization at current usage levels, making it suitable for use in personal care products and fragrances .

- Environmental Impact : The compound has been assessed for its environmental safety and was found not to be persistent or bioaccumulative, aligning with the International Fragrance Association (IFRA) standards .

Toxicity Assessments

Comprehensive toxicity assessments have been performed on tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one:

These findings support the safe use of the compound in various applications.

Case Study 1: Fragrance Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated tetrahydro-6-(2-penten-1-yl)-2H-pyran-2-one's potential effects on human health and the environment. The study concluded that under typical exposure scenarios, the compound does not pose significant health risks or environmental hazards, supporting its continued use in consumer products .

Case Study 2: Biodegradability Testing

The biodegradability of this compound was assessed using OECD guidelines, revealing that it achieved an 87% degradation rate within 28 days. This indicates a favorable environmental profile, suggesting that it breaks down efficiently in ecological settings .

Mecanismo De Acción

The mechanism of action of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membrane integrity and interference with essential metabolic pathways . The compound may also inhibit the synthesis of key biomolecules, leading to the inhibition of fungal growth and proliferation .

Comparación Con Compuestos Similares

2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- can be compared with other similar compounds such as:

7-decen-5-olide: Another lactone with a similar structure but different chain length.

trans-7-decen-5-olide: A stereoisomer with a trans configuration.

2H-Pyran-2-one, tetrahydro-6-tridecyl-: A compound with a longer alkyl chain.

The uniqueness of 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)- lies in its specific structural features and the presence of a pentenyl chain, which imparts distinct chemical and biological properties .

Actividad Biológica

2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-, also known as 6-pentyl-2H-pyran-2-one (6PP), is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, including antifungal properties, toxicity assessments, and potential applications in various fields.

- Chemical Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- CAS Registry Number : 25524-95-2

Antifungal Activity

Recent studies have highlighted the antifungal properties of 6PP against various plant pathogens. For instance, research demonstrated that 6PP effectively inhibited the mycelial growth of Peronophythora litchii, a significant pathogen affecting lychee crops.

Inhibitory Concentrations

A study reported the effective concentration (EC50) for inhibiting 50% of mycelial growth was approximately 43 μg/mL . The compound was tested through air fumigation methods to assess its efficacy without direct contact with the pathogen, ensuring that results reflected the volatile nature of 6PP .

| Pathogen | EC50 (μg/mL) | Method of Application |

|---|---|---|

| Peronophythora litchii | 43 | Air fumigation |

Toxicity Assessments

A comprehensive safety assessment of tetrahydro-6-(3-pentenyl)-2H-pyran-2-one indicated that it is not genotoxic and poses minimal risk concerning repeated dose toxicity and reproductive toxicity. The Threshold of Toxicological Concern (TTC) was applied to evaluate safety levels, concluding that exposure levels were below critical thresholds for adverse effects .

Key Findings from Toxicity Studies:

- Genotoxicity : Negative results in the Ames test indicated no mutagenic potential.

- Repeated Dose Toxicity : Evaluated using TTC; results showed no significant toxicity at exposure levels below 0.009 mg/kg/day.

- Skin Sensitization : No concerns were raised under current usage levels.

Case Study 1: Antifungal Application in Agriculture

In agricultural settings, the application of 6PP has been explored as a natural fungicide. Field trials demonstrated its effectiveness in reducing disease incidence in lychee crops, showcasing its potential as an eco-friendly alternative to synthetic fungicides.

Case Study 2: Safety in Cosmetic Applications

Research conducted on the safety profile of tetrahydro-6-(3-pentenyl)-2H-pyran-2-one for use in cosmetic formulations revealed that it does not induce skin sensitization or phototoxic reactions. This makes it suitable for incorporation into personal care products .

Discussion

The biological activity of 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- is multifaceted, with promising applications ranging from agriculture to cosmetics. Its antifungal properties make it a viable candidate for organic farming practices, while its favorable toxicity profile supports its use in consumer products.

Propiedades

Número CAS |

34686-71-0 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

6-pent-2-enyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3 |

Clave InChI |

XPPALVZZCMPTIV-UHFFFAOYSA-N |

SMILES |

CCC=CCC1CCCC(=O)O1 |

SMILES isomérico |

CC/C=C/CC1CCCC(=O)O1 |

SMILES canónico |

CCC=CCC1CCCC(=O)O1 |

Densidad |

0.979-0.989 |

Key on ui other cas no. |

34686-71-0 25524-95-2 |

Descripción física |

colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odou |

Solubilidad |

soluble in alcohol and ether; insoluble in water and fat |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.